molecular formula C20H20N4O3S2 B2896698 4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-27-2

4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

カタログ番号: B2896698
CAS番号: 392292-27-2
分子量: 428.53
InChIキー: GAOZWHXJMFDPNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamide moiety and a thioether-linked 2-(m-tolylamino)acetamide group. This structure combines aromatic, amide, and thiadiazole functionalities, which are frequently associated with diverse biological activities, including anticancer and antimicrobial properties . Its synthesis likely involves cyclization and coupling reactions similar to those reported for structurally related 1,3,4-thiadiazole derivatives .

特性

IUPAC Name

4-ethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-3-27-16-9-7-14(8-10-16)18(26)22-19-23-24-20(29-19)28-12-17(25)21-15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOZWHXJMFDPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a thiadiazole moiety known for its diverse biological activities, particularly in medicinal chemistry. The compound's structure includes an ethoxy group, a thiadiazole ring, and an amide linkage, which may contribute to its potential therapeutic properties. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, cytotoxicity, and mechanisms of action.

Synthesis

The synthesis of 4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of Thiadiazole Ring: The thiadiazole is synthesized through the reaction of appropriate thioamide derivatives with hydrazine or other nitrogen sources under acidic or basic conditions.
  • Amide Bond Formation: This step involves coupling the thiadiazole derivative with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole structures. For example:

  • Cytotoxicity Tests: In vitro studies have shown that compounds similar to 4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). One study reported an IC50 value of 0.034 ± 0.008 mmol L1^{-1} for a related thiadiazole derivative against A549 cells, indicating potent activity compared to standard chemotherapeutics like cisplatin .

The mechanism by which these compounds exert their anticancer effects is believed to involve:

  • Inhibition of Cell Proliferation: The interaction with specific cellular targets leads to the inhibition of tumor cell growth and proliferation.
  • Induction of Apoptosis: Compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Aromatase Inhibition: Some derivatives have shown promising aromatase inhibitory activity, which is crucial in estrogen-dependent cancers .

Comparative Analysis

A comparative analysis of various thiadiazole derivatives reveals that structural modifications significantly influence their biological activities. The following table summarizes key findings from recent studies on related compounds:

Compound NameStructure FeaturesIC50 (mmol L1^{-1})Target Cell Line
Compound 4yN-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide0.084 ± 0.020MCF7
Compound 7aN-(5-substituted thiadiazolyl)-acetamide0.034 ± 0.008A549
Compound AN-(5-methylthiadiazolyl)-benzamide0.045 ± 0.015HeLa

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of thiadiazole derivatives:

  • Study on Antiproliferative Activity: A study involving a series of new thiadiazoles demonstrated significant antiproliferative activity across multiple cancer cell lines, emphasizing the importance of structural diversity in enhancing biological effectiveness .
  • Evaluation Against Non-Cancer Cells: To assess selectivity, some compounds were tested against non-cancerous NIH3T3 cells, revealing lower cytotoxicity compared to cancerous cells, thus indicating potential for therapeutic development with minimized side effects .

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives. Below is a detailed comparison with analogs reported in the literature:

Structural and Functional Group Variations

Compound Name Key Substituents Biological Activity Synthesis Route Reference
Target Compound 4-ethoxybenzamide, 2-(m-tolylamino)ethylthio Anticancer (hypothesized) Likely via cyclization of benzoylisothiocyanate intermediates
N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7d) Thiophene-acrylamide, cyano group Anticancer (pro-apoptotic) Reaction of compound 3 with thiophene derivatives
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio, isopropylphenoxyacetamide Not explicitly reported Thioether formation via nucleophilic substitution
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (4f) 4-Fluorobenzamide, pyridinyl Antimicrobial potential Coupling of pyridinyl-thiadiazole with fluorobenzoyl chloride
2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-... Oxadiazole-thiadiazole hybrid, cyclohexylamino Antifungal (ergosterol inhibition) Multi-step synthesis involving oxadiazole and thiadiazole coupling

Pharmacokinetic and Physicochemical Properties

  • Solubility : Amide and thioether groups improve aqueous solubility relative to purely aromatic thiadiazoles (e.g., 5e in ) .

Q & A

Q. What are the key steps and analytical techniques for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core followed by sequential functionalization. Critical steps include:

  • Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-mercapto-1,3,4-thiadiazole) with a bromoacetamide derivative under basic conditions .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the benzamide moiety .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction progress .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is the compound characterized structurally, and how is purity validated?

Comprehensive characterization employs:

  • NMR spectroscopy : 1H and 13C NMR confirm the ethoxy group (δ ~1.35 ppm for CH3, δ ~4.05 ppm for OCH2) and amide protons (δ ~10.2 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 452.12) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
  • HPLC : Purity is confirmed using a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm .

Q. What functional groups dictate its reactivity and stability?

Key groups include:

  • Thiadiazole ring : Prone to electrophilic substitution at the 5-position .
  • Amide bonds : Susceptible to hydrolysis under acidic/basic conditions; stability studies (pH 1–9, 37°C) show degradation >10% after 24 hours at pH <3 .
  • Ethoxy group : Enhances lipophilicity (logP ~3.2) but may undergo oxidative metabolism in biological systems .

Advanced Research Questions

Q. How can synthetic yield be optimized when low product formation occurs?

Common strategies include:

  • Catalyst screening : Transition metals (e.g., CuI for Ullmann-type couplings) improve thioether bond formation efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Maintaining 60–80°C during amide coupling prevents side reactions .
  • Reaction time : Extending from 12 to 24 hours increases yield by ~15% in sluggish steps .

Q. How to resolve contradictions between computational binding predictions and experimental assay data?

  • Molecular docking validation : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase), comparing predicted binding poses with crystallographic data .
  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide experimental Kd values; discrepancies may arise from solvent effects or protein flexibility .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., Lys721 in EGFR) .

Q. How to design structure-activity relationship (SAR) studies for thiadiazole derivatives?

  • Systematic substitution : Modify the ethoxy group (e.g., replace with methoxy, propoxy) and assess bioactivity .
  • Bioassays : Test derivatives against cancer cell lines (e.g., MCF-7, IC50 values) and bacterial strains (e.g., S. aureus, MIC) to correlate substituents with potency .
  • Computational QSAR : Build models (e.g., CoMFA) using descriptors like Hammett constants and molar refractivity .

Q. How to address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., ~2.5 hours in rats) and bioavailability (<30% due to first-pass metabolism) .
  • Metabolite identification : LC-MS/MS detects major metabolites (e.g., hydroxylation at the m-tolyl group) .
  • Formulation optimization : Use liposomal encapsulation to improve solubility and reduce clearance .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial vs. anticancer mechanisms—how to clarify?

  • Target-specific assays : Compare inhibition of bacterial dihydrofolate reductase (DHFR) vs. human topoisomerase IIα .
  • Gene expression profiling : RNA-seq of treated cells identifies upregulated apoptosis markers (e.g., caspase-3) or stress-response genes (e.g., sodA in bacteria) .
  • Structural analogs : Test compounds lacking the thiadiazole ring; loss of antibacterial activity suggests this moiety is critical for DHFR binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。